molecular formula C9H9F3N2O2 B13327699 (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid

Cat. No.: B13327699
M. Wt: 234.17 g/mol
InChI Key: PEENUNXWDSRJMM-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with suitable reagents to form the desired product . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups into the pyridine ring.

Scientific Research Applications

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid: Similar structure but without the stereochemistry.

    3-(Trifluoromethyl)pyridine derivatives: Compounds with similar trifluoromethyl-pyridine moieties but different functional groups.

Uniqueness

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

(2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16/h1,3-4,7H,2,13H2,(H,15,16)/t7-/m0/s1

InChI Key

PEENUNXWDSRJMM-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1C(F)(F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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